Diisopentyl phthalate

Descripción

Propiedades

IUPAC Name |

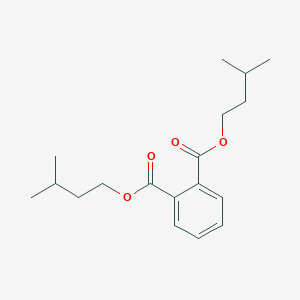

bis(3-methylbutyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-13(2)9-11-21-17(19)15-7-5-6-8-16(15)18(20)22-12-10-14(3)4/h5-8,13-14H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANBFCARANRIKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209236 | |

| Record name | Isoamyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-50-5 | |

| Record name | Diisopentyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopentyl phthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoamyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopentyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPN6M4ZUIF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diisopentyl Phthalate: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopentyl phthalate (B1215562) (DIPP), a branched dialkyl phthalate ester, serves as a versatile plasticizer in various industrial applications. Its synthesis and purification are of significant interest to researchers and professionals in chemical synthesis and material science. This technical guide provides an in-depth overview of the core methodologies for the synthesis and purification of diisopentyl phthalate, complete with experimental protocols, quantitative data, and process visualizations.

Synthesis of this compound

The primary route for the synthesis of this compound is the esterification of phthalic anhydride (B1165640) with isopentyl alcohol.[1] This reaction is typically catalyzed by a strong acid or an organometallic compound and proceeds in two main stages: the rapid formation of a monoester followed by a slower conversion to the diester.[2]

Key Reactants

-

Phthalic Anhydride: The acidic precursor for the phthalate moiety.

-

Isopentyl Alcohol (3-methyl-1-butanol): The alcohol that forms the ester linkages.

-

Catalyst: Typically a strong acid like sulfuric acid or an organometallic catalyst such as a titanium alkoxide.[2][3]

Reaction Mechanism

The synthesis of this compound from phthalic anhydride and isopentyl alcohol is a two-step process.[2]

-

Monoester Formation: The initial reaction between phthalic anhydride and isopentyl alcohol is a rapid, non-catalytic alcoholysis of the anhydride ring, which is practically irreversible. This exothermic reaction often begins at elevated temperatures.[2]

-

Diester Formation: The second stage is a slower, reversible esterification of the mono-isopentyl phthalate with another molecule of isopentyl alcohol to produce this compound and water. This step is the rate-determining step and requires a catalyst.[2]

Catalysts for this compound Synthesis

A range of catalysts can be used for the synthesis of this compound, with acid catalysts and organometallic compounds being the most prevalent.

-

Acid Catalysts: Sulfuric acid is a conventional and highly effective catalyst for this esterification, resulting in high reaction rates.[2] Other acid catalysts like p-toluenesulfonic acid have also been employed.[3]

-

Organometallic Catalysts: Amphoteric catalysts, especially titanium-based compounds like tetrabutyl titanate and tetraisopropyl titanate, are commonly used in industrial settings.[3] These catalysts are effective at higher temperatures (around 200°C), which helps to minimize side reactions.[2] Zirconium-based catalysts have also demonstrated effectiveness in these reactions.[3]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the esterification of phthalic anhydride with alcohols.

Materials:

-

Phthalic anhydride

-

Isopentyl alcohol

-

Sulfuric acid (or a suitable titanate catalyst)

-

Sodium carbonate solution (for neutralization)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Organic solvent (e.g., toluene (B28343) for azeotropic removal of water)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (for azeotropic removal of water)

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, Dean-Stark trap, and a magnetic stirrer, combine phthalic anhydride and isopentyl alcohol. A molar excess of the alcohol is typically used to drive the reaction to completion.[2]

-

Catalyst Addition: Add the catalyst (e.g., concentrated sulfuric acid, a few drops) to the reaction mixture.

-

Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, often as an azeotrope with an organic solvent like toluene if used.[2] The reaction progress can be monitored by measuring the amount of water collected.

-

Cooling and Neutralization: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with a sodium carbonate solution to neutralize the acidic catalyst and any unreacted phthalic anhydride.[2]

-

Washing: Wash the organic layer with water to remove any remaining salts.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.[2]

-

Solvent Removal: Remove the excess isopentyl alcohol and any solvent used for azeotropic distillation using a rotary evaporator.[2]

-

Purification: The crude this compound can be further purified by vacuum distillation.

Synthesis Workflow Diagram

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials, catalyst, and by-products. The typical purification process involves several steps:

-

Neutralization and Washing: This step is essential to remove the acid catalyst and any remaining acidic species like mono-isopentyl phthalate.[2] A weak base such as sodium carbonate or sodium hydroxide (B78521) solution is commonly used.

-

Extraction: Liquid-liquid extraction is employed to separate the ester from the aqueous phase after neutralization and washing.[2]

-

Dealcoholization/Stripping: Excess isopentyl alcohol is removed, often through steam stripping or vacuum distillation.

-

Filtration: The final product may be filtered to remove any solid impurities.

Purification Workflow Diagram

Quantitative Data

The following tables summarize typical reaction conditions and outcomes for the synthesis of phthalate esters. While specific data for this compound is limited in publicly available literature, the data for similar phthalates provides a valuable reference.

Table 1: Typical Reaction Conditions for Phthalate Ester Synthesis

| Parameter | Value | Reference |

| Reactants | ||

| Alcohol:Phthalic Anhydride Molar Ratio | 2:1 to 10:1 | [2][4] |

| Catalyst | ||

| Sulfuric Acid Concentration (% wt) | 0.1 - 1.0 | [2][5] |

| Titanate Catalyst Concentration (% wt) | 0.05 - 0.5 | [3] |

| Reaction Conditions | ||

| Temperature (Sulfuric Acid Catalyst) | 140 - 180 °C | [2] |

| Temperature (Titanate Catalyst) | 180 - 260 °C | [3] |

| Reaction Time | 1 - 8 hours | [4][6] |

| Purification | ||

| Neutralizing Agent | Sodium Carbonate / Sodium Hydroxide | [2] |

| Purification Method | Vacuum Distillation | [7] |

Table 2: Reported Yields for Phthalate Ester Synthesis

| Phthalate Ester | Catalyst | Molar Ratio (Alcohol:Anhydride) | Reaction Time (min) | Yield (%) | Reference |

| Dioctyl Phthalate | Sulfated Titanium Dioxide | 9:1 | 83 | 93.7 | [4] |

| Dibutyl Phthalate | JY-0719 | 3:1 | 270 | 94 | [5] |

| Dipentyl Phthalate | Hydrotalcite-containing Rare Earth | - | - | up to 95 | [8] |

Purity Assessment: Analytical Methods

The purity of the synthesized this compound is typically assessed using chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of phthalates due to its high resolution and definitive identification capabilities.[9]

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is commonly used.[10]

-

Carrier Gas: Helium or hydrogen.[10]

-

Injection Mode: Splitless or split injection.

-

Temperature Program: A temperature gradient is typically used to separate the phthalates.

-

MS Detection: The mass spectrometer is usually operated in electron ionization (EI) mode, and selected ion monitoring (SIM) can be used for enhanced sensitivity and selectivity.[9] The characteristic fragment ion for many phthalates is m/z 149.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is another robust method for the quantification of phthalates, particularly for samples that may not be suitable for GC analysis.[11]

Typical HPLC Parameters:

-

Column: A reversed-phase column, such as a C18 column, is most common.[11]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water or a buffer.[11]

-

Detection: UV detection is frequently used, typically at a wavelength around 225-230 nm.[12]

-

Elution: Isocratic or gradient elution can be employed depending on the complexity of the sample matrix.[11]

Analytical Workflow Diagram

Conclusion

The synthesis of this compound via the esterification of phthalic anhydride with isopentyl alcohol is a well-established process. The choice of catalyst and reaction conditions plays a crucial role in optimizing the yield and purity of the final product. A thorough purification process involving neutralization, washing, and distillation is essential to obtain a high-purity product. The purity of the synthesized DIPP can be reliably determined using standard analytical techniques such as GC-MS and HPLC. This guide provides a comprehensive technical foundation for researchers and professionals involved in the synthesis and analysis of this compound.

References

- 1. agilent.com [agilent.com]

- 2. benchchem.com [benchchem.com]

- 3. US5534652A - Preparation of plasticizer esters from phthalic anhydride residue - Google Patents [patents.google.com]

- 4. sciforum.net [sciforum.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. CN103588643A - Method for preparing diiisobutyl phthalate from plasticizer production wastewater - Google Patents [patents.google.com]

- 8. Studies on the Synthesis of Dipentyl Phthalate Using Hydrotalcite-Containing Rare Earth as a Catalyst [cjcu.jlu.edu.cn]

- 9. gcms.cz [gcms.cz]

- 10. agilent.com [agilent.com]

- 11. opus.govst.edu [opus.govst.edu]

- 12. benchchem.com [benchchem.com]

A Comprehensive Review of Diisopentyl Phthalate Toxicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical or toxicological advice.

Introduction

Diisopentyl phthalate (B1215562) (DIPP), a branched-chain dialkyl phthalate, has been utilized as a plasticizer in a variety of consumer products. Its presence in the environment and potential for human exposure have raised concerns regarding its toxicological profile. This technical guide provides a comprehensive review of the current scientific literature on the toxicity of DIPP, with a focus on its reproductive and endocrine-disrupting effects. The information is presented to aid researchers, scientists, and drug development professionals in understanding the potential hazards associated with DIPP exposure.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetic properties of phthalates are crucial for understanding their systemic effects. While specific data for Diisopentyl phthalate is limited, general patterns observed for other short-chain phthalates can provide some insights. Phthalates are generally rapidly absorbed orally and metabolized to their corresponding monoesters, which are considered the primary toxic moieties.

Table 1: Summary of Toxicokinetic Parameters for Phthalates (General)

| Parameter | Description | Citation |

| Absorption | Rapidly absorbed following oral administration. Dermal absorption is generally lower than oral absorption. | |

| Distribution | Distributed to various tissues, with some potential for accumulation in adipose tissue. Can cross the placenta and be transferred through breast milk. | |

| Metabolism | Primarily hydrolyzed to its monoester metabolite, mono-isopentyl phthalate (MIPP), by carboxylesterases in the intestines and other tissues. MIPP can be further metabolized through oxidation. | |

| Excretion | Metabolites are primarily excreted in the urine, with a smaller fraction eliminated in the feces. |

Acute Toxicity

Table 2: Acute Toxicity Data for Structurally Related Phthalates

| Phthalate | Species | Route | LD50 | Citation |

| Diisooctyl phthalate (DIOP) | Rat | Oral | >22,000 mg/kg | |

| Diisooctyl phthalate (DIOP) | Mouse | Oral | 2,769 mg/kg and >26,000 mg/kg | |

| Diisooctyl phthalate (DIOP) | Rabbit | Dermal | >12,000 mg/kg | |

| Diethyl phthalate (DEP) | Rat | Oral | 9,500 - 31,000 mg/kg | |

| Diethyl phthalate (DEP) | Guinea Pig | Dermal | >3,000 mg/kg | |

| Diisobutyl phthalate (DiBP) | Rat, Mouse | Oral | >10,000 mg/kg |

Reproductive and Developmental Toxicity

A significant body of evidence points to the reproductive and developmental toxicity of DIPP, particularly its anti-androgenic effects.

Effects on the Male Reproductive System

In utero and lactational exposure to DIPP in rats has been shown to induce a range of adverse effects on the male reproductive system, collectively known as the "phthalate syndrome". These effects include:

-

Reduced Anogenital Distance (AGD): A sensitive marker of androgen action during fetal development.

-

Decreased Testis Weight: Indicating testicular atrophy.

-

Reduced Seminal Vesicle and Prostate Weight: These are androgen-dependent organs.

-

Testicular Lesions: Including seminiferous tubule degeneration and Leydig cell abnormalities.

-

Impaired Spermatogenesis: Leading to reduced sperm production and quality.

Anti-Androgenic Effects

The reproductive toxicity of DIPP is primarily attributed to its anti-androgenic activity, which involves the suppression of fetal testosterone (B1683101) production. Studies have demonstrated that DIPP exposure leads to a dose-dependent reduction in testosterone levels in fetal rat testes. This is accompanied by the downregulation of key genes involved in steroidogenesis.

Developmental Toxicity

Besides the specific effects on the reproductive system, DIPP exposure during critical developmental windows can lead to other signs of fetal toxicity at high doses.

Table 3: Summary of NOAEL and LOAEL Values for DIPP Reproductive and Developmental Toxicity in Rats

| Study Type | Species | Dosing Period | Endpoint | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Citation |

| Postnatal | Wistar Rat | GD 10 - PND 21 (Oral) | Reduced Seminal Vesicle Weight | 1 | 10 | |

| Postnatal | Wistar Rat | GD 10 - PND 21 (Oral) | Reduced Anogenital Distance | 100 | 300 | |

| Postnatal | Wistar Rat | GD 10 - PND 21 (Oral) | Fetal Toxicity | 100 | 300 |

Experimental Protocol: In Utero and Lactational Exposure to DIPP in Rats

This protocol is based on the methodology described by Hannas et al. (2019).

-

Animal Model: Time-mated pregnant Wistar rats.

-

Dosing: this compound is dissolved in a suitable vehicle (e.g., corn oil) and administered daily by oral gavage.

-

Exposure Period:

-

Prenatal Study: Gestation Day (GD) 14 to 18 to assess effects on fetal testicular gene expression.

-

Postnatal Study: GD 10 to Postnatal Day (PND) 21 to evaluate reproductive development of male offspring.

-

-

Dose Groups: A control group (vehicle only) and at least three dose levels of DIPP (e.g., 1, 10, 100, and 300 mg/kg/day).

-

Endpoints:

-

Fetal Testes (GD 18): Testicular testosterone levels and mRNA expression of steroidogenic genes (e.g., Star, Cyp11a1, Cyp17a1).

-

Male Offspring (PND 21 and adulthood): Anogenital distance, nipple retention, body weight, and weights of reproductive organs (testes, epididymides, seminal vesicles, prostate). Histopathological examination of testes. Sperm parameters (count, motility, morphology).

-

Endocrine Disrupting Effects

This compound is recognized as an endocrine-disrupting chemical (EDC) due to its ability to interfere with the endocrine system, particularly androgen signaling.

Mechanism of Anti-Androgenicity

The primary mechanism of DIPP's anti-androgenic action is the suppression of testosterone synthesis in fetal Leydig cells. This is achieved by downregulating the expression of genes encoding key steroidogenic enzymes and proteins.

Signaling Pathway Diagram: DIPP's Interference with Steroidogenesis

Caption: DIPP inhibits testosterone synthesis by downregulating key steroidogenic enzymes.

Experimental Protocol: In Vitro Steroidogenesis Assay using H295R Cells

The H295R human adrenocortical carcinoma cell line is a widely used in vitro model to screen for chemicals that affect steroid hormone production. This protocol is based on the OECD Test Guideline 456.

-

Cell Culture: H295R cells are cultured in a suitable medium supplemented with serum.

-

Seeding: Cells are seeded into multi-well plates (e.g., 24- or 96-well) and allowed to attach.

-

Exposure: The culture medium is replaced with a medium containing various concentrations of DIPP (typically in a solvent like DMSO, with a solvent control group). Positive controls (e.g., forskolin (B1673556) to stimulate steroidogenesis, prochloraz (B1679089) to inhibit it) are also included. The exposure duration is typically 48 hours.

-

Hormone Analysis: After exposure, the culture medium is collected, and the concentrations of testosterone and estradiol (B170435) are measured using methods like ELISA or LC-MS/MS.

-

Cell Viability: The viability of the cells in each well is assessed using a method such as the MTT assay to distinguish between specific effects on steroidogenesis and general cytotoxicity.

Neurotoxicity

Recent studies using zebrafish larvae have indicated that DIPP may exert neurotoxic effects.

Effects on Neuromuscular Development and Behavior

Exposure of zebrafish embryos and larvae to DIPP has been shown to cause:

-

Deleterious alterations in neuromuscular development.

-

Decreased acetylcholinesterase activity.

-

Reduced swimming activity.

Table 4: Neurotoxic Effects of DIPP in Zebrafish Larvae

| Concentration (µg/L) | Effect | Citation |

| Low concentrations | Decreased acetylcholinesterase and cellular energy allocation, increased glutathione (B108866) S-transferase. | |

| High concentrations | Spinal deformities and developmental alterations of the eye and liver. |

Experimental Workflow Diagram: Zebrafish Larvae Neurotoxicity Assay

Caption: Workflow for assessing the neurotoxicity of DIPP in zebrafish larvae.

Cytotoxicity

In vitro studies have investigated the cytotoxic potential of DIPP in various cell lines.

Effects on Vero Cells

Exposure of Vero renal cells to DIPP has been shown to induce cell death through apoptosis and necrosis, even in the absence of significant cytotoxicity as measured by standard assays. Interestingly, this study suggested a non-oxidative stress-mediated mechanism of cell death.

Table 5: Cytotoxic Effects of DIPP on Vero Cells

| Concentration (µM) | Exposure Time (h) | Effect | Citation |

| 1 - 1000 | 24 and 72 | Increased GST activity at specific concentrations, induction of apoptosis and necrosis. |

Carcinogenicity

There is a lack of specific carcinogenicity studies on this compound in the publicly available literature. Regulatory agencies have not classified DIPP with respect to its carcinogenic potential. However, some other phthalates, such as di(2-ethylhexyl) phthalate (DEHP), have been classified as possible human carcinogens by agencies like the IARC and U.S. EPA, primarily based on liver tumors in rodents. It is important to note that the carcinogenic potential can vary significantly between different phthalates.

Conclusion

The available scientific evidence strongly indicates that this compound is a reproductive and developmental toxicant with potent anti-androgenic activity. Its primary mechanism of toxicity involves the disruption of fetal testosterone synthesis. Furthermore, emerging research suggests potential neurotoxic and cytotoxic effects.

Data Gaps and Future Research Needs:

-

Comprehensive toxicokinetic studies specifically for DIPP are needed to better understand its absorption, distribution, metabolism, and excretion.

-

Standardized acute toxicity studies (oral, dermal, and inhalation) for DIPP are required to establish its LD50/LC50 values.

-

Long-term carcinogenicity bioassays are necessary to evaluate the carcinogenic potential of DIPP.

-

Further research into the molecular mechanisms underlying its neurotoxicity and cytotoxicity is warranted.

-

Epidemiological studies are needed to assess the potential health effects of DIPP exposure in human populations.

This in-depth technical guide summarizes the current state of knowledge on DIPP toxicity. It is crucial for the scientific community to continue investigating the toxicological profile of this compound to inform risk assessment and ensure human health and environmental safety.

Diisopentyl phthalate CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopentyl phthalate (B1215562) (DIPP) is a phthalate ester recognized for its use as a plasticizer. However, growing concerns over its potential endocrine-disrupting properties and reproductive toxicity have made it a subject of significant scientific interest.[1][2] This technical guide provides an in-depth overview of the chemical properties, synthesis, and analytical determination of diisopentyl phthalate. It also explores its biological effects, particularly its impact on steroidogenesis, and provides detailed experimental protocols for its analysis.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow oily liquid.[3] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 605-50-5 | [1][3][4] |

| Molecular Formula | C₁₈H₂₆O₄ | [1][4][5] |

| Molecular Weight | 306.40 g/mol | [4][6] |

| Appearance | Clear, colorless to pale yellow liquid | [3][7] |

| Boiling Point | 335-337 °C @ 744 Torr; 225 °C @ 40 Torr | [1][5] |

| Melting Point | 334 °C (decomposes) | [1][5] |

| Density | 1.028 g/cm³ | [1][5] |

| Flash Point | 166 - 180 °C | [4][5][8] |

| Refractive Index | 1.485 - 1.489 (n20/D) | [9] |

| Vapor Pressure | 0.000354 mmHg at 25°C | [1] |

| Solubility | Soluble in many organic solvents; insoluble in water.[10] Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | [11] |

| Synonyms | Diisoamyl phthalate, 1,2-Benzenedicarboxylic acid bis(3-methylbutyl) ester | [1][3] |

Synthesis of this compound

The synthesis of this compound typically involves the esterification of phthalic anhydride (B1165640) with isopentyl alcohol (also known as isoamyl alcohol) in the presence of an acid catalyst.

Experimental Protocol: Esterification of Phthalic Anhydride

This protocol is a general representation based on established methods for phthalate ester synthesis.[12][13]

Materials:

-

Phthalic anhydride

-

Isopentyl alcohol (isoamyl alcohol)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (drying agent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine phthalic anhydride and a molar excess of isopentyl alcohol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically carried out for several hours to ensure complete esterification. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Carbon dioxide evolution will be observed. Continue washing until the effervescence ceases.

-

Aqueous Wash: Wash the organic layer with water to remove any remaining salts and water-soluble impurities.

-

Drying: Dry the organic layer (the crude this compound) over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the excess isopentyl alcohol by simple distillation or under reduced pressure.

-

Purification: The resulting crude this compound can be further purified by vacuum distillation to obtain a high-purity product.

Analytical Determination of this compound

The quantification of this compound in various matrices, such as environmental samples, food products, and consumer goods, is crucial for assessing human exposure and ensuring regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed for this purpose.[1][3][4]

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound in a liquid sample.[5][14][15][16][17][18]

Materials and Equipment:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate capillary column (e.g., 5%-phenyl-methylpolysiloxane)

-

Helium (carrier gas)

-

Sample vials

-

Microsyringe

-

Extraction solvent (e.g., n-hexane, dichloromethane)

-

Internal standard (e.g., a deuterated phthalate)

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a known volume of the liquid sample, add a known amount of internal standard.

-

Add an appropriate volume of extraction solvent (e.g., n-hexane).

-

Vigorously shake the mixture to ensure efficient extraction of the analyte into the organic phase.

-

Allow the layers to separate.

-

Carefully collect the organic layer containing the this compound.

-

The extract may be concentrated under a gentle stream of nitrogen if necessary.

-

-

GC-MS Conditions:

-

Injector Temperature: 250-280 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute

-

Ramp to 200 °C at 20 °C/min

-

Ramp to 300 °C at 10 °C/min, hold for 5-10 minutes

-

-

MS Transfer Line Temperature: 280-300 °C

-

Ion Source Temperature: 230-250 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, SIM mode is preferred for higher sensitivity and selectivity. Key ions for this compound should be monitored.

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards of this compound in the extraction solvent, each containing the same concentration of the internal standard.

-

Analyze the calibration standards using the same GC-MS method.

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

-

Quantify the amount of this compound in the sample extract by using the calibration curve.

-

Biological Effects and Signaling Pathways

This compound is recognized as an antiandrogenic compound, meaning it can interfere with the synthesis and action of male sex hormones, primarily testosterone (B1683101).[2][9] Studies have shown that exposure to this compound can lead to a reduction in fetal testosterone production.[9] This effect is believed to be mediated through the downregulation of key genes involved in the steroidogenesis pathway.[9][19]

The steroidogenesis pathway is a complex cascade of enzymatic reactions that convert cholesterol into various steroid hormones. In the testes, Leydig cells are responsible for testosterone production. The pathway involves several key enzymes, including Steroidogenic Acute Regulatory (StAR) protein, and various cytochrome P450 enzymes such as CYP11A1, CYP17A1, and 3β-hydroxysteroid dehydrogenase (3β-HSD). Phthalates, including this compound, are thought to inhibit the expression of these critical enzymes, thereby disrupting the synthesis of testosterone.[9][10][19]

Conclusion

This compound remains a compound of interest for researchers in toxicology, environmental science, and drug development due to its widespread use and potential health risks. A thorough understanding of its chemical properties, synthesis, and analytical detection methods is essential for accurate risk assessment and the development of safer alternatives. The antiandrogenic effects of this compound, mediated through the disruption of the steroidogenesis pathway, highlight the importance of continued research into the mechanisms of action of endocrine-disrupting chemicals. The protocols and information provided in this guide serve as a valuable resource for professionals working with this compound.

References

- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 2. CN102675112A - Synthetic method of diphenyl iso-phthalate - Google Patents [patents.google.com]

- 3. agilent.com [agilent.com]

- 4. opus.govst.edu [opus.govst.edu]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. Dose-response assessment of dipentyl phthalate effects on testosterone production and morphogenesis of late-gestation fetal rat testis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Utero and Lactational Exposure to this compound Induces Fetal Toxicity and Antiandrogenic Effects in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Phthalate Mixtures on Ovarian Folliculogenesis and Steroidogenesis [mdpi.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. CN105237394A - Preparation method of diisobutyl phthalate - Google Patents [patents.google.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. epa.gov [epa.gov]

- 15. mdpi.com [mdpi.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. oiv.int [oiv.int]

- 18. Frontiers | Phthalate-Induced Fetal Leydig Cell Dysfunction Mediates Male Reproductive Tract Anomalies [frontiersin.org]

- 19. researchgate.net [researchgate.net]

Diisopentyl Phthalate: An In-depth Technical Guide to its Environmental Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopentyl phthalate (B1215562) (DIPP), a branched-chain dialkyl ester of o-phthalic acid, has been utilized as a plasticizer in various consumer and industrial products.[1] Its potential for release into the environment necessitates a thorough understanding of its environmental fate and transport processes. This technical guide provides a comprehensive overview of the current knowledge on DIPP, focusing on its physical-chemical properties, degradation, mobility, and bioaccumulation potential. The information presented herein is intended to support environmental risk assessment and inform the development of safer alternatives.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These parameters determine its partitioning between air, water, soil, and biota. A summary of the key properties for Diisopentyl phthalate is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | bis(3-methylbutyl) benzene-1,2-dicarboxylate | [2] |

| CAS Number | 605-50-5 | [2][3] |

| Molecular Formula | C₁₈H₂₆O₄ | [2][3] |

| Molecular Weight | 306.4 g/mol | [2][3] |

| Appearance | Clear Colourless Oil | [3] |

| Melting Point | - | - |

| Boiling Point | 335-337 °C @ 744 Torr | [3] |

| Vapor Pressure | 3.54 x 10⁻⁴ mmHg at 25°C | - |

| Water Solubility | Predicted: 3.8 mg/L at 25°C | EPI Suite™ |

| Log Octanol-Water Partition Coefficient (Log Kow) | 5.6 | [2][3] |

Note: Predicted values are generated using the EPI Suite™ software developed by the U.S. Environmental Protection Agency and Syracuse Research Corp.[4][5][6][7][8]

Environmental Fate and Transport

The environmental fate of this compound is determined by a combination of transport and transformation processes. These include abiotic degradation (hydrolysis and photolysis), biotic degradation, and partitioning into different environmental compartments.

Abiotic Degradation

Abiotic degradation processes for DIPP in the environment are generally slow.

-

Hydrolysis: Phthalate esters can undergo hydrolysis, breaking down into the corresponding monoester and alcohol, and eventually to phthalic acid and two alcohol molecules. The rate of hydrolysis is pH-dependent, with faster degradation occurring under alkaline conditions.[9] The estimated hydrolysis half-life for DIPP at pH 7 is on the order of years, suggesting it is not a significant degradation pathway under typical environmental conditions.[9]

-

Photolysis: Direct photolysis of DIPP in water is not expected to be a significant removal process as it does not absorb light at wavelengths above 290 nm.[9] In the atmosphere, DIPP is expected to exist in both the vapor and particulate phases. The vapor phase can react with photochemically produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 19 hours, indicating that atmospheric oxidation can be a relevant degradation pathway.[9]

Biotic Degradation

Biodegradation is the primary mechanism for the removal of phthalates from the environment.[10] The branched structure of DIPP may result in a slower degradation rate compared to linear phthalates.

-

Aerobic Biodegradation: Under aerobic conditions, the biodegradation of DIPP is initiated by the enzymatic hydrolysis of the ester bonds by esterases, releasing mono-isopentyl phthalate and isopentanol. Further hydrolysis yields phthalic acid. The phthalic acid is then hydroxylated by dioxygenases to form a dihydroxyphthalate intermediate, which is subsequently decarboxylated to protocatechuate. The aromatic ring of protocatechuate is then cleaved by dioxygenases, and the resulting products enter central metabolic pathways.[11][12]

-

Anaerobic Biodegradation: Under anaerobic conditions, the degradation pathway is different. Phthalic acid is activated to phthaloyl-CoA, which is then decarboxylated to benzoyl-CoA. Benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds and is further metabolized through various pathways.[11][13][14][15]

Table 2: Environmental Persistence of this compound (Predicted Values)

| Compartment | Half-life | Method | Reference |

| Atmosphere (Indirect Photolysis) | 19 hours | Estimation | [9] |

| Water (Biodegradation) | Weeks to months | Estimation | EPI Suite™ |

| Soil (Biodegradation) | Weeks to months | Estimation | EPI Suite™ |

| Sediment (Biodegradation) | Months to years | Estimation | EPI Suite™ |

Note: Predicted values are generated using the EPI Suite™ software.[4][5][6][7][8]

Environmental Transport and Partitioning

The transport and partitioning of DIPP in the environment are largely dictated by its high Log Kow and low water solubility.

-

Mobility in Soil and Sediment: Due to its hydrophobicity, DIPP is expected to have low mobility in soil and will strongly adsorb to soil organic carbon and sediment.[16] The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter for predicting this behavior.

-

Bioaccumulation: The high Log Kow of DIPP suggests a potential for bioaccumulation in aquatic organisms. The bioconcentration factor (BCF) is a measure of this potential. However, many organisms can metabolize phthalates, which can limit the extent of bioaccumulation.[9]

Table 3: Environmental Partitioning of this compound (Predicted Values)

| Parameter | Value | Method | Reference |

| Soil Organic Carbon-Water Partitioning Coefficient (Log Koc) | 4.14 | Estimation | EPI Suite™ |

| Bioconcentration Factor (BCF) | 240 | Estimation | [17] |

Note: Predicted values are generated using the EPI Suite™ software or regression-derived equations.[4][5][6][7][8][17]

Experimental Protocols

Standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for obtaining reliable data on the environmental fate and transport of chemicals.

Adsorption/Desorption - OECD Guideline 106

This guideline describes a batch equilibrium method to determine the soil adsorption coefficient (Koc).[11][13][18]

-

Principle: A solution of DIPP of known concentration is equilibrated with a known amount of soil. The concentration of DIPP remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference.

-

Methodology:

-

Soil Selection: A minimum of five different soil types with varying organic carbon content, pH, and texture are used.

-

Test Substance Preparation: A stock solution of radiolabeled or non-labeled DIPP in a suitable solvent is prepared.

-

Equilibration: Soil samples are mixed with the DIPP solution in centrifuge tubes and shaken at a constant temperature until equilibrium is reached.

-

Phase Separation: The soil and aqueous phases are separated by centrifugation.

-

Analysis: The concentration of DIPP in the aqueous phase is determined using an appropriate analytical method (e.g., GC-MS or LC-MS/MS).

-

Calculation: The adsorption coefficient (Kd) is calculated, and from this, the Koc is determined by normalizing to the organic carbon content of the soil.

-

Hydrolysis as a Function of pH - OECD Guideline 111

This guideline details a procedure to determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.[17][19][20][21][22][23][24][25]

-

Principle: The concentration of DIPP is measured over time in sterile aqueous buffer solutions at controlled temperatures and pH values (typically 4, 7, and 9).

-

Methodology:

-

Buffer Solutions: Sterile buffer solutions are prepared for each pH to be tested.

-

Test Substance Addition: A known amount of DIPP is added to each buffer solution.

-

Incubation: The solutions are incubated in the dark at a constant temperature.

-

Sampling: Aliquots are taken at various time intervals.

-

Analysis: The concentration of DIPP and any major hydrolysis products are determined by a suitable analytical method.

-

Calculation: The hydrolysis rate constant and the half-life are calculated for each pH.

-

Bioaccumulation in Fish: Aqueous and Dietary Exposure - OECD Guideline 305

This guideline describes procedures for determining the bioconcentration and biomagnification potential of chemicals in fish.[4][15][16][26][27]

-

Principle: Fish are exposed to a constant concentration of DIPP in the water (for BCF) or in their diet (for BMF) for a defined uptake phase, followed by a depuration phase in a clean environment.

-

Methodology:

-

Test Organism: A suitable fish species is selected (e.g., zebrafish, rainbow trout).

-

Exposure:

-

Aqueous Exposure: Fish are maintained in a flow-through system with a constant concentration of DIPP in the water.

-

Dietary Exposure: Fish are fed a diet containing a known concentration of DIPP.

-

-

Uptake Phase: The exposure is maintained for a period sufficient to reach a steady-state concentration in the fish tissues (typically 28 days).

-

Depuration Phase: The fish are transferred to a clean environment (water or diet) and the elimination of DIPP from their tissues is monitored over time.

-

Sampling and Analysis: Fish are sampled at various time points during both phases, and the concentration of DIPP in their tissues is determined.

-

Calculation: The bioconcentration factor (BCF) or biomagnification factor (BMF) is calculated from the concentrations in fish and the exposure medium (water or food).

-

Mandatory Visualizations

Aerobic Biodegradation Pathway of this compound

Caption: Aerobic degradation of DIPP to central metabolites.

Experimental Workflow for Determining Soil Adsorption Coefficient (Koc)

Caption: Workflow for OECD 106 Koc determination.

Conclusion

This compound is a compound of moderate persistence in the environment, with biodegradation being its primary degradation pathway. Its high lipophilicity suggests a strong tendency to partition to soil, sediment, and biota. While experimental data specific to DIPP is limited, predictive models and data from analogous phthalates provide valuable insights into its environmental behavior. Further experimental studies following standardized protocols are necessary to refine the environmental risk assessment of this compound. This guide provides a foundational understanding for researchers and professionals working to mitigate the potential environmental impact of DIPP and similar compounds.

References

- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 2. This compound | C18H26O4 | CID 69059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. epa.gov [epa.gov]

- 5. chemsafetypro.com [chemsafetypro.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. EPI Suite™ [episuite.dev]

- 8. epa.gov [epa.gov]

- 9. Diisooctyl phthalate | C24H38O4 | CID 33934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Phthalate Family Degradation Pathway [eawag-bbd.ethz.ch]

- 11. An Aerobic Hybrid Phthalate Degradation Pathway via Phthaloyl-Coenzyme A in Denitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. Enzymes involved in phthalate degradation in sulphate-reducing bacteria. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 17. Diisobutyl phthalate | C16H22O4 | CID 6782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. ysi.com [ysi.com]

- 21. catalog.labcorp.com [catalog.labcorp.com]

- 22. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 23. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 24. oecd.org [oecd.org]

- 25. oecd.org [oecd.org]

- 26. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 27. downloads.regulations.gov [downloads.regulations.gov]

The Metabolic Journey of Diisopentyl Phthalate in Mammalian Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopentyl phthalate (B1215562) (DIPP), a plasticizer utilized in a variety of consumer products, has garnered scientific interest due to its potential for human exposure and its classification as a reproductive toxicant. Understanding the metabolic fate of DIPP within mammalian systems is crucial for assessing its toxicological risk and for the development of sensitive biomarkers of exposure. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of DIPP, with a focus on data derived from in vivo rodent studies. Detailed experimental methodologies are presented to aid in the design and execution of further research in this area.

Introduction

Diisopentyl phthalate (DIPP) belongs to the family of ortho-phthalates, a class of diesters of phthalic acid widely used to impart flexibility and durability to polymers. Human exposure to DIPP can occur through ingestion, inhalation, or dermal contact with products containing this plasticizer. Following absorption, DIPP undergoes a series of metabolic transformations that facilitate its elimination from the body. This guide will delineate the known metabolic pathways of DIPP and provide quantitative data on its metabolites, primarily based on studies of structurally similar phthalates in rodent models.

Absorption and Distribution

Following oral administration, DIPP is readily absorbed from the gastrointestinal tract. Like other high-molecular-weight phthalates, DIPP is likely hydrolyzed to its monoester, monoisopentyl phthalate (MiPeP), by esterases in the gut lumen and intestinal mucosa before significant systemic absorption occurs.

While specific tissue distribution data for DIPP is limited, studies on analogous phthalates in rats suggest that the liver is the primary organ for initial distribution and metabolism. The monoester metabolite, MiPeP, is then distributed to various tissues before undergoing further biotransformation and subsequent excretion.

Metabolism

The metabolism of DIPP proceeds in two main phases.

Phase I: Hydrolysis

The initial and primary metabolic step is the hydrolysis of one of the ester linkages of DIPP, catalyzed by non-specific esterases and lipases, to form monoisopentyl phthalate (MiPeP) and isopentyl alcohol.

Phase II: Oxidative Metabolism and Conjugation

MiPeP undergoes further oxidation on its isopentyl side chain, leading to the formation of several secondary metabolites. The primary oxidative modifications include hydroxylation and subsequent oxidation to ketones and carboxylic acids. The most prominent oxidized metabolites identified are:

-

Mono-hydroxyisopentyl phthalate (MHiPP)

-

Mono-oxoisopentyl phthalate (MOiPP)

-

Mono-carboxyisobutyl phthalate (MCiBP)

These polar metabolites can then be conjugated with glucuronic acid to further increase their water solubility and facilitate their excretion.

Metabolic Pathway of this compound

Metabolic pathway of this compound in mammalian systems.

Excretion

The primary route of excretion for DIPP metabolites is via the urine. Following oral administration to rats, a significant portion of the administered dose is eliminated within the first 24 to 48 hours. Fecal excretion also contributes to the elimination of DIPP and its metabolites, though typically to a lesser extent than urinary excretion for most phthalates.

Quantitative Data

Table 1: Median Urinary Concentrations of Di-n-pentyl Phthalate (DPP) Metabolites in Female Sprague-Dawley Rats Following a Single Oral Dose (500 mg/kg bw)[1]

| Metabolite | Abbreviation | Concentration in Urine (µg/mL) - First 24h |

| Mono-n-pentyl phthalate | MPP | 222 |

| Mono(4-hydroxypentyl) phthalate | MHPP | 993 |

| Mono(4-oxopentyl) phthalate | MOPP | 47 |

| Mono(4-carboxybutyl) phthalate | MCBP | 168 |

| Phthalic Acid | PA | 26 |

| Mono(3-carboxypropyl) phthalate | MCPP | 9 |

| Mono-n-pentenyl phthalate | MPeP | 16 |

| Mono(2-carboxyethyl) phthalate | MCEP | 0.2 |

Data adapted from Silva et al., 2006.

Experimental Protocols

The following sections detail standardized protocols for conducting in vivo studies on the metabolic fate of DIPP in a rat model.

In Vivo Metabolism Study in Rats

This protocol outlines the procedures for administering DIPP to rats and collecting samples for metabolic analysis.

6.1.1. Animal Model

-

Species: Wistar or Sprague-Dawley rats (male or female, as per study design).

-

Age: 8-10 weeks.

-

Housing: Individual metabolism cages to allow for separate collection of urine and feces.

-

Acclimation: Minimum of one week prior to the start of the study.

6.1.2. Dosing

-

Compound: this compound (DIPP), purity >98%.

-

Vehicle: Corn oil or other suitable vehicle.

-

Route of Administration: Oral gavage.

-

Dose Volume: Typically 1-5 mL/kg body weight.

-

Dose Levels: A range of doses should be used, for example, 10, 100, and 500 mg/kg body weight, along with a vehicle control group.

6.1.3. Sample Collection

-

Urine and Feces: Collected at intervals (e.g., 0-6, 6-12, 12-24, 24-48, and 48-72 hours) post-dosing.

-

Blood: Collected via tail vein or cardiac puncture at specified time points into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

-

Tissues: At the termination of the study, key organs (liver, kidneys, adipose tissue, etc.) are collected, weighed, and flash-frozen in liquid nitrogen.

6.1.4. Sample Preparation

-

Urine: An aliquot is typically subjected to enzymatic deconjugation (using β-glucuronidase) to measure total (free + conjugated) metabolite concentrations.

-

Feces: Homogenized in a suitable solvent (e.g., acetonitrile (B52724)/water) to extract DIPP and its metabolites.

-

Plasma/Serum: Proteins are precipitated (e.g., with acetonitrile or methanol) prior to analysis.

-

Tissues: Homogenized and extracted using an appropriate solvent system.

Experimental Workflow for In Vivo DIPP Metabolism Study

References

physical and chemical characteristics of Diisopentyl phthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopentyl phthalate (B1215562) (DIPP) is a diester of phthalic acid and isopentyl alcohol. It belongs to the class of organic compounds known as phthalate esters, which are widely used as plasticizers to enhance the flexibility and durability of various polymers. Due to its potential as an endocrine disruptor and its effects on reproductive health, DIPP has garnered significant attention within the scientific and regulatory communities. This technical guide provides an in-depth overview of the physical and chemical characteristics of Diisopentyl phthalate, its synthesis, analytical methodologies for its detection, and its known interactions with biological signaling pathways.

Chemical and Physical Characteristics

This compound is a clear, colorless to pale yellow oily liquid with low volatility and high thermal stability.[1] Its fundamental properties are summarized in the tables below.

Identification

| Identifier | Value |

| IUPAC Name | bis(3-methylbutyl) benzene-1,2-dicarboxylate |

| Synonyms | Diisoamyl phthalate, DIPP, Isoamyl phthalate, Phthalic acid diisopentyl ester |

| CAS Number | 605-50-5 |

| Molecular Formula | C18H26O4 |

| Molecular Weight | 306.4 g/mol [2][3][4][5][6] |

| Canonical SMILES | CC(C)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)C |

| InChI Key | JANBFCARANRIKJ-UHFFFAOYSA-N |

Physical Properties

| Property | Value | Reference |

| Appearance | Clear, colorless to pale yellow oil | [1][5] |

| Melting Point | 334 °C (decomposes) | [5] |

| Boiling Point | 339 °C | [3] |

| Density | 1.028 g/cm³ | [5] |

| Flash Point | 166 °C | [3] |

| Refractive Index | 1.485 - 1.489 (at 20°C) | |

| Vapor Pressure | 0.000354 mmHg at 25°C |

Synthesis of this compound

This compound is typically synthesized via a Fischer esterification reaction between phthalic anhydride (B1165640) and isopentyl alcohol in the presence of an acid catalyst, such as sulfuric acid.

Reaction Scheme

Experimental Protocol (General)

The following is a generalized protocol for the synthesis of this compound based on the principles of Fischer esterification.[3][7][8][9][10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic anhydride and a molar excess (at least 2 equivalents) of isopentyl alcohol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reflux: Heat the mixture to reflux and maintain the temperature for several hours to drive the reaction to completion. The reaction progress can be monitored by techniques such as thin-layer chromatography.

-

Work-up: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent (e.g., diethyl ether) and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Chemical Characteristics and Degradation

Hydrolysis

This compound, like other esters, is susceptible to hydrolysis, which involves the cleavage of the ester bonds to yield phthalic acid and isopentyl alcohol. This reaction can be catalyzed by both acids and bases. The hydrolysis occurs in a stepwise manner, first forming the monoester, monoisopentyl phthalate, and then phthalic acid.

References

- 1. Effects of this compound exposure during gestation and lactation on hormone-dependent behaviours and hormone receptor expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The estrogen receptor signaling pathway activated by phthalates is linked with transforming growth factor-β in the progression of LNCaP prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. community.wvu.edu [community.wvu.edu]

- 4. scholars.mssm.edu [scholars.mssm.edu]

- 5. Frontiers | The potential mechanisms underlying phthalate-induced hypospadias: a systematic review of rodent model studies [frontiersin.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Chemistry 210 Experiment 7 [home.miracosta.edu]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Diisopentyl Phthalate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of diisopentyl phthalate (B1215562) in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including formulation development, toxicological studies, and material science. This document compiles available qualitative solubility data, outlines a comprehensive experimental protocol for quantitative solubility determination, and presents a visual workflow for this procedure.

Core Concepts in Solubility

The solubility of a substance, such as diisopentyl phthalate, in a particular solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. This compound, an ester of phthalic acid and isopentyl alcohol, possesses both polar (the carbonyl groups of the ester) and non-polar (the benzene (B151609) ring and the isopentyl chains) characteristics. Consequently, its solubility is highest in solvents with intermediate polarity and in non-polar organic solvents.

Qualitative Solubility Profile of this compound

| Organic Solvent | Qualitative Solubility |

| Chloroform | Slightly Soluble[1][2][3] |

| Ethyl Acetate | Slightly Soluble[1][2][3] |

| Methanol | Slightly Soluble[1][2][3] |

| Ether | Soluble |

| Alcohols | Soluble |

| Water | Insoluble |

Note: The term "slightly soluble" indicates that the solute has limited solubility in the solvent under standard conditions. For applications requiring complete dissolution, alternative solvents or solvent mixtures may be necessary.

Experimental Protocol for Determining Quantitative Solubility

For applications demanding precise solubility values, experimental determination is essential. The following is a generalized and robust "flask method" protocol adapted for determining the equilibrium solubility of this compound in organic solvents. This method is based on creating a saturated solution at a constant temperature and subsequently quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Screw-cap glass vials or flasks

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Syringe filters (chemically compatible with the chosen solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium solubility is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Separation of Undissolved Solute:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to sediment.

-

To ensure complete separation of the solid phase from the saturated supernatant, centrifuge the vial at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a chemically compatible syringe filter to remove any remaining microscopic particles.

-

-

Quantification of Dissolved this compound:

-

Accurately dilute a known volume of the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC-UV or GC-MS method to determine the precise concentration of this compound.

-

The solubility is then calculated by taking the dilution factor into account and is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

While readily available quantitative solubility data for this compound is limited, its qualitative solubility profile indicates a preference for non-polar and moderately polar organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable methodology. The successful execution of this protocol, coupled with appropriate analytical techniques, will enable researchers and professionals to accurately determine the solubility of this compound in solvents relevant to their specific needs.

References

Toxicokinetics of Diisopentyl Phthalate in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicokinetics of Diisopentyl Phthalate (B1215562) (DIPP), a plasticizer with potential endocrine-disrupting properties. Due to a lack of extensive specific data on DIPP, this guide synthesizes available information and leverages data from structurally similar phthalates, primarily Di-n-pentyl Phthalate (DPP) and Diisobutyl Phthalate (DIBP), to provide a robust understanding of its absorption, distribution, metabolism, and excretion (ADME) in animal models.

Absorption

Distribution

Following absorption, phthalates are widely distributed throughout the body. Animal studies with various phthalates indicate that the initial distribution is primarily to the liver, intestine, muscle, kidney, and fat.[2][3] Toxicokinetic studies of DIBP in rats have shown that its primary metabolite, Monoisobutyl Phthalate (MiBP), is considerably distributed to various tissues.[4] Given the structural similarities, DIPP and its metabolites are expected to follow a similar distribution pattern.

Metabolism

The metabolism of phthalates is a critical determinant of their toxicity. After exposure, phthalates are rapidly metabolized to their corresponding monoesters, which are considered the primary toxic metabolites.[5] These monoesters can undergo further oxidative metabolism.[1]

The primary metabolic pathway for DIPP is inferred to proceed via initial hydrolysis to Mono-isopentyl Phthalate (MIPP). This is followed by further oxidation of the alkyl side chain to form hydroxylated and carboxylated metabolites. This proposed pathway is based on the well-established metabolism of other phthalates and specific data from Di-n-pentyl Phthalate (DPP) in rats.[6]

Inferred Metabolic Pathway of Diisopentyl Phthalate

Caption: Inferred metabolic pathway of this compound (DIPP) in animal models.

Excretion

The primary route of elimination for most phthalates and their metabolites is through the urine.[1] Studies on DIBP in rats have shown that after dermal absorption, the absorbed radioactivity is efficiently eliminated, with urine being the predominant route over feces.[2] For orally administered DPP in rats, a significant portion of the dose is excreted as various metabolites in the urine within the first 24 to 48 hours.[6]

Quantitative Toxicokinetic Data

The following tables summarize quantitative data from studies on DPP and DIBP in rats, which can be used to estimate the toxicokinetic parameters of DIPP.

Table 1: Urinary Metabolite Concentrations of Di-n-pentyl Phthalate (DPP) in Female Sprague-Dawley Rats 24 hours After a Single Oral Dose of 500 mg/kg [6]

| Metabolite | Median Urinary Concentration (μg/mL) |

| Mono-(4-hydroxypentyl) phthalate (MHPP) | 993 |

| Mono-n-pentyl phthalate (MPP) | 222 |

| Mono-(4-carboxybutyl) phthalate (MCBP) | 168 |

| Mono-(4-oxopentyl) phthalate (MOPP) | 47 |

| Phthalic acid (PA) | 26 |

| Mono-n-pentenyl phthalate (MPeP) | 16 |

| Mono(3-carboxypropyl) phthalate (MCPP) | 9 |

| Mono(2-carboxyethyl) phthalate (MCEP) | 0.2 |

Table 2: Toxicokinetic Parameters of Diisobutyl Phthalate (DIBP) and its Metabolite Monoisobutyl Phthalate (MiBP) in Rats [4]

| Parameter | DIBP | MiBP |

| Route of Administration | Oral & Intravenous | Formed from DIBP |

| Half-life (t½) | Short | - |

| Clearance (CL) | High | - |

| Volume of Distribution (Vd) | Extensive | - |

| Tissue Distribution | Low | Considerable |

Experimental Protocols

A comprehensive toxicokinetic study of DIPP would involve the following key experimental procedures, based on established methods for other phthalates.[4][7]

Animal Model and Dosing

-

Species: Sprague-Dawley or Wistar rats are commonly used.[6][8][9][10]

-

Dosing: DIPP can be administered via oral gavage or intravenously. For oral studies, DIPP is often dissolved in a vehicle like corn oil.[11]

Sample Collection

-

Blood: Serial blood samples are collected from the jugular vein or other appropriate sites at various time points post-dosing.

-

Urine and Feces: Animals are housed in metabolic cages to allow for the separate and timed collection of urine and feces.[12]

-

Tissues: At the end of the study, various tissues (e.g., liver, kidney, fat, brain, testes) are collected for analysis of DIPP and its metabolites.

Sample Preparation

-

Plasma: Blood samples are centrifuged to separate plasma.

-

Urine: May require enzymatic hydrolysis to deconjugate glucuronidated metabolites.

-

Tissues: Tissues are homogenized to facilitate extraction.

-

Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used to isolate DIPP and its metabolites from the biological matrix.

Analytical Methodology

-

Instrumentation: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred method for the simultaneous quantification of DIPP and its metabolites due to its high sensitivity and selectivity.[4]

-

Quantification: Stable isotope-labeled internal standards are used to ensure accurate quantification.

Experimental Workflow for a DIPP Toxicokinetic Study

Caption: A typical experimental workflow for a toxicokinetic study of DIPP in a rat model.

Conclusion

This technical guide provides a detailed overview of the toxicokinetics of this compound in animal models, drawing upon data from closely related phthalates to build a comprehensive picture. The provided data tables, metabolic pathway, and experimental workflows offer a solid foundation for researchers and scientists in the fields of toxicology and drug development to design and interpret studies on DIPP and other related compounds. Further research is warranted to generate specific quantitative ADME data for DIPP to refine risk assessments.

References

- 1. Dose-response assessment of dipentyl phthalate effects on testosterone production and morphogenesis of late-gestation fetal rat testis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cpsc.gov [cpsc.gov]

- 3. The absorption, metabolism and tissue distribution of di(2-ethylhexyl)phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicokinetics of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rats: UPLC-ESI-MS/MS method development for the simultaneous determination of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rat plasma, urine, feces, and 11 various tissues collected from a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phthalates toxicity in vivo to rats, mice, birds, and fish: A thematic scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urinary and serum metabolites of di-n-pentyl phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicokinetic studies of di-isobutyl phthalate focusing on the exploration of gender differences in rats: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. Effects of this compound exposure during gestation and lactation on hormone-dependent behaviours and hormone receptor expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholars.mssm.edu [scholars.mssm.edu]

- 10. In Utero and Lactational Exposure to this compound Induces Fetal Toxicity and Antiandrogenic Effects in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Subchronic oral toxicity of di-n-octyl phthalate and di(2-Ethylhexyl) phthalate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dermal absorption of phthalate diesters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Diisopentyl Phthalate in Food

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of Diisopentyl phthalate (B1215562) (DIPP) in various food matrices. The protocols detailed below are intended to offer robust and reproducible methods for ensuring food safety and compliance with regulatory standards.

Introduction

Diisopentyl phthalate (DIPP) is a plasticizer used to enhance the flexibility and durability of polymers. Its potential migration from food contact materials, such as packaging and processing equipment, into foodstuffs is a matter of concern due to its suspected endocrine-disrupting properties.[1][2] Consequently, sensitive and reliable analytical methods are crucial for monitoring DIPP levels in food to safeguard public health.[3][4] The primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer the requisite sensitivity and selectivity for detecting trace levels of DIPP in complex food matrices.[3][5][6]

Data Presentation: Quantitative Analytical Methods for DIPP

The selection of an appropriate analytical method for DIPP detection is contingent upon the food matrix, the required sensitivity, and the available instrumentation. The following table summarizes the key quantitative parameters of commonly employed methods.

| Food Matrix | Sample Preparation Method | Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| Liquid Foods (e.g., beverages, juices) | Liquid-Liquid Extraction (LLE) with n-hexane or Solid Phase Extraction (SPE) | GC-MS | 50 ppb | - | - | [3] |

| Fatty Foods (e.g., oils, dairy) | Gel Permeation Chromatography (GPC) followed by SPE | GC-MS | 0.018 - 0.2 mg/kg (for various phthalates) | - | - | [7][8] |

| Various Foodstuffs | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | LC-MS/MS | As low as 1 ppb | 0.025 ng/mL | 80-120 | [2][3] |

| Beverages and Juices | Simple methanol (B129727) extraction and sonication | LC-MS/MS | - | - | Good accuracy and precision | [4] |

| General Foodstuffs | Alkaline hydrolysis, derivatization to DMP, and extraction | GC-FID | 0.4 µg/g (as DMP) | 1.2 µg/g (as DMP) | - | [8] |

Note: LOD and LOQ values can vary based on the specific instrument, matrix, and experimental conditions.

Experimental Protocols

Protocol 1: Determination of DIPP in Fatty Foods by GC-MS

This protocol is designed for the analysis of DIPP in complex fatty food matrices such as edible oils, butter, and cheese.

1. Sample Preparation and Extraction:

-

Homogenization: Homogenize a representative 5-10 g sample of the fatty food.

-

Lipid Extraction:

-

For solid fatty foods, perform a solvent extraction using a mixture of n-hexane and acetone (B3395972) (1:1, v/v).

-

For liquid oils, dissolve the sample directly in n-hexane.

-

-

Gel Permeation Chromatography (GPC) Cleanup:

-

Inject the hexane (B92381) extract onto a GPC system equipped with a column suitable for lipid removal (e.g., Bio-Beads S-X3).

-